molecular formula C9H5BrN2O2 B6206678 6-amino-7-bromo-5,8-dihydroquinoline-5,8-dione CAS No. 14173-81-0

6-amino-7-bromo-5,8-dihydroquinoline-5,8-dione

Cat. No.: B6206678
CAS No.: 14173-81-0
M. Wt: 253.05 g/mol
InChI Key: XZBBOHUCBTXJQY-UHFFFAOYSA-N
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Description

NSC105808 is a potent and specific inhibitor of the DNA2 nuclease, which plays a crucial role in DNA damage repair, homologous recombination, and DNA replication. The compound has shown significant antitumor activity by inhibiting the nuclease activity of DNA2, thereby interfering with DNA end resection and homologous recombination repair in cancer cells .

Chemical Reactions Analysis

NSC105808 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: NSC105808 can be reduced to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

NSC105808 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the inhibition of DNA2 nuclease activity and its effects on DNA repair mechanisms.

    Biology: Employed in research to understand the role of DNA2 in cellular processes such as DNA replication and homologous recombination.

    Medicine: Investigated for its potential therapeutic applications in cancer treatment, particularly in targeting replication stress in cancer cells.

    Industry: Utilized in the development of new anticancer drugs and therapies.

Mechanism of Action

The mechanism of action of NSC105808 involves the inhibition of the DNA2 nuclease, which possesses both 5′ flap endonuclease and 3′-5′ helicase activities. By inhibiting DNA2, NSC105808 interferes with DNA end resection, an early step in homologous recombination repair, and suppresses the proliferation of cancer cells. The molecular targets and pathways involved include the DNA damage response pathway, where NSC105808 impairs the resection of double-strand DNA breaks and homologous recombination repair .

Comparison with Similar Compounds

NSC105808 is unique in its specific inhibition of the DNA2 nuclease. Similar compounds include:

    R59949: A pan diacylglycerol kinase inhibitor.

    BI99179: A selective type I fatty acid synthase inhibitor.

Compared to these compounds, NSC105808 specifically targets the DNA2 nuclease, making it a valuable tool for studying DNA repair mechanisms and developing targeted cancer therapies .

Properties

IUPAC Name

6-amino-7-bromoquinoline-5,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O2/c10-5-6(11)8(13)4-2-1-3-12-7(4)9(5)14/h1-3H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZBBOHUCBTXJQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)C(=C(C2=O)N)Br)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90161816
Record name 6-Amino-7-bromo-5,8-quinolinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90161816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14173-81-0
Record name 6-Amino-7-bromo-5,8-quinolinedione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014173810
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS002701955
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105808
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Amino-7-bromo-5,8-quinolinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90161816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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